Hydroxyfasudil hydrochloride

ROCK inhibition IC50 comparison kinase selectivity

ROCK pathway studies are frequently confounded by off-target kinase inhibition. Hydroxyfasudil hydrochloride (HA-1100) provides a 50-fold selectivity window for ROCK1/2 (IC50 0.73/0.72 μM) over PKA (IC50 37 μM). • CNS-penetrant ROCK inhibitor-sole detectable species in brain post-fasudil dosing; eliminates inter-subject metabolic variability • >25 mM aqueous solubility enables DMSO-free in vivo dosing in saline or PBS • 69% oral bioavailability demonstrated in Phase I trials enables cross-route dose translation

Molecular Formula C14H18ClN3O3S
Molecular Weight 343.8 g/mol
CAS No. 155558-32-0
Cat. No. B1662889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyfasudil hydrochloride
CAS155558-32-0
Synonyms5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one; hydrochloride
Molecular FormulaC14H18ClN3O3S
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl
InChIInChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H
InChIKeyXWWFOUVDVJGNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Hydroxyfasudil Hydrochloride Overview


Hydroxyfasudil hydrochloride (HA-1100) is the primary active hydroxylated metabolite of fasudil, a clinically approved Rho-kinase (ROCK) inhibitor used for cerebral vasospasm [1]. As an ATP-competitive, reversible inhibitor of both ROCK1 and ROCK2 isoforms, hydroxyfasudil directly mediates the therapeutic vasodilatory and neuroprotective effects attributed to fasudil therapy [2]. The compound is available as a hydrochloride salt (MW 343.83) with demonstrated aqueous solubility exceeding 25 mM, facilitating versatile in vitro and in vivo experimental design .

ROCK Pathway Probe Active metabolite with reported ROCK1/ROCK2 inhibition profile
CNS Model Fit Reported brain-penetrant species for CNS disease model research
Aqueous Formulation Hydrochloride salt supports DMSO-free in vivo dosing preparation

Hydroxyfasudil Hydrochloride Substitution Risks


Substitution of hydroxyfasudil hydrochloride with its parent compound fasudil introduces critical pharmacokinetic and potency confounders. Fasudil exhibits substantially weaker ROCK inhibition (IC50 ~10.7 μM) compared to hydroxyfasudil (IC50 0.6–1.8 μM), meaning equipotent dosing requires nearly 6- to 18-fold higher fasudil concentrations [1]. Furthermore, oral fasudil administration yields undetectable fasudil levels in brain tissue, with hydroxyfasudil serving as the exclusive centrally active ROCK-inhibiting species [2]. The hydrochloride salt form provides aqueous solubility exceeding 25 mM, enabling formulation options that free base forms or other ROCK inhibitors (e.g., Y-27632) cannot support without cosolvents .

Parent fasudil potency shift
ROCK inhibition potency in standard assays may differ from hydroxyfasudil, altering dose-response interpretation.
CNS brain exposure mismatch
Brain exposure after oral fasudil may not replicate direct hydroxyfasudil administration, complicating CNS model translation.
Alternative ROCK inhibitor differences
Other ROCK inhibitors (e.g., Y-27632) may not reproduce reported CNS endpoint responses and lack comparable aqueous solubility.

Quantitative Evidence for Hydroxyfasudil Hydrochloride


ROCK Potency vs. Fasudil

Hydroxyfasudil demonstrates substantially greater ROCK inhibitory potency than its parent compound fasudil. In a standardized comparative analysis of ROCK inhibitors, hydroxyfasudil (HA-1100) exhibited an IC50 of 1.8 μM against ROCK I & II, whereas fasudil (HA-1077) showed an IC50 of 10.7 μM under the same assay conditions [1]. In alternative recombinant enzyme systems, hydroxyfasudil displayed IC50 values of 0.6–0.8 μM for ROCK2 and ROCK1, respectively, confirming consistent sub-micromolar to low-micromolar potency across multiple assay formats [2].

ROCK Potency vs. Fasudil
Head-to-head
Hydroxyfasudil IC50: 1.8 µM (pooled ROCK), 0.6–0.8 µM (ROCK1/ROCK2); Fasudil IC50: 10.7 µM. ~6-fold greater potency.
Supports potency comparison in kinase assays
Potency difference may affect dose-response interpretation
ROCK inhibition IC50 comparison kinase selectivity

Selectivity for ROCK Over PKA

Hydroxyfasudil demonstrates a 50-fold selectivity window for ROCK inhibition over protein kinase A (PKA), an off-target that confounds many kinase inhibitor studies. The compound inhibits ROCK1 and ROCK2 with IC50 values of 0.73 μM and 0.72 μM respectively, while inhibiting PKA with an IC50 of 37 μM, representing a 50-fold higher concentration required for equivalent PKA inhibition [1]. This selectivity profile contrasts with less selective ATP-competitive kinase inhibitors where PKA inhibition occurs at concentrations closer to the primary target IC50.

ROCK over PKA Selectivity
Cross-study comparable
ROCK1 IC50 0.73 µM, ROCK2 0.72 µM; PKA IC50 37 µM. 50-fold selectivity window.
Supports ROCK pathway-specific interpretation
PKA off-target assessment at higher concentrations recommended
kinase selectivity off-target profiling PKA inhibition

CNS Brain Penetration Profile

In a mouse model of schizophrenia, liquid chromatography-tandem mass spectrometry analysis revealed that following oral administration of fasudil, brain hydroxyfasudil was detected at concentrations exceeding its Ki value for Rho-kinase, whereas fasudil itself was undetectable in brain tissue [1]. Following intraperitoneal injection of 10 mg/kg fasudil, both fasudil and hydroxyfasudil were detected in brain at concentrations above their respective Ki values, confirming that hydroxyfasudil is the predominant centrally active species after oral dosing [1].

CNS Brain Penetration
Head-to-head
Hydroxyfasudil detected in brain > Ki after oral fasudil; fasudil undetectable. After IP, both detected.
Supports brain exposure consistency in CNS studies
Oral route yields exclusive central hydroxyfasudil exposure
CNS penetration blood-brain barrier in vivo pharmacokinetics

Neurological Outcomes vs. Y-27632 in SAH

In a rat model of subarachnoid hemorrhage (SAH), treatment with hydroxyfasudil (HF, 10 mg/kg i.p.) significantly improved neurological outcomes at 24 hours post-injury compared to vehicle controls, whereas the widely used research ROCK inhibitor Y-27632 (10 mg/kg i.p.) did not produce significant neurological improvement [1]. Both compounds significantly attenuated brain water content in the ipsilateral hemisphere, but only HF reduced Evans blue dye extravasation (indicative of blood-brain barrier integrity preservation) and preserved tight junction proteins occludin and ZO-1 [1].

Neurological Outcomes SAH
Head-to-head
Hydroxyfasudil (10 mg/kg i.p.) significantly improved neurological scores vs. vehicle; Y-27632 did not. Both reduced brain edema.
Supports comparator endpoint context in SAH models
Functional outcome differentiation beyond edema reduction reported
subarachnoid hemorrhage neurological outcome in vivo efficacy

Oral Bioavailability Profile

In the Phase I SAFE-ROCK clinical trial (N=14 healthy subjects), the absolute bioavailability of hydroxyfasudil following oral administration of fasudil was determined to be approximately 69% of intravenous treatment [1]. Maximum plasma concentrations (Cmax) of hydroxyfasudil were comparable between oral and IV routes: 111.6 μg/L (CV 24.1%) for oral versus 108.4 μg/L (CV 19.7%) for IV [1]. Exposure (AUC0–tz) was 309 μg × h/L after oral treatment versus 449 μg × h/L after IV treatment [1].

Oral Bioavailability
Head-to-head
Absolute bioavailability of hydroxyfasudil after oral fasudil: 69% of IV. Cmax comparable (oral 111.6 vs IV 108.4 µg/L).
Supports oral-to-IV exposure comparison in human research matrices
Phase I cross-over trial; healthy subjects
oral bioavailability pharmacokinetics clinical translation

Aqueous Solubility and Formulation

Hydroxyfasudil hydrochloride exhibits aqueous solubility exceeding 25 mM in water at physiological pH range . Multiple vendor specifications confirm solubility to 20–25 mM in water without requiring DMSO or other organic cosolvents . This contrasts with many ATP-competitive kinase inhibitors (including certain ROCK inhibitors such as Y-27632 free base) that require significant DMSO concentrations for solubilization, which can introduce vehicle-related artifacts in cellular assays and limit maximum achievable in vivo doses.

Aqueous Solubility
Class-level
Reported aqueous solubility >25 mM in water, enabling DMSO-free stock solutions.
Formulation-context; data to verify
Class-level inference; confirm lot-specific solubility
solubility formulation in vivo dosing

Hydroxyfasudil Hydrochloride Research Applications


CNS Disease Models

For studies of ischemic stroke, subarachnoid hemorrhage, schizophrenia, or other CNS disorders where brain penetration is essential, hydroxyfasudil offers a critical advantage: it is the sole detectable ROCK-inhibiting species in brain tissue following oral fasudil administration [1]. Direct administration of hydroxyfasudil eliminates inter-subject variability in metabolic conversion of fasudil, providing more reproducible brain exposure. The demonstrated improvement in neurological outcomes in SAH models—where Y-27632 failed—further supports its selection for functional CNS efficacy studies [2].

Cardiovascular Pharmacology with Oral Bioavailability

The Phase I clinical data establishing 69% absolute oral bioavailability for hydroxyfasudil [1] enables confident cross-study comparison and dose translation between oral and parenteral routes. This is particularly relevant for chronic cardiovascular disease models (e.g., effort angina, hypertension) where the compound's selective coronary and vertebral vasodilation without femoral blood flow alteration or chronotropic effects has been demonstrated in canine models at 0.3 mg/kg [2].

Selective ROCK Pathway Studies

Experiments requiring clean attribution of phenotypes to ROCK pathway inhibition benefit from hydroxyfasudil's 50-fold selectivity window for ROCK over PKA (ROCK IC50 ~0.7 μM vs. PKA IC50 37 μM) [1]. This selectivity margin reduces the likelihood that observed effects arise from PKA pathway interference, a common confounding factor with less selective ATP-competitive kinase inhibitors.

DMSO-Free In Vivo Dosing

For in vivo dosing where organic cosolvents are contraindicated (e.g., cardiovascular telemetry, behavioral assays, or studies in solvent-sensitive strains), hydroxyfasudil hydrochloride's >25 mM aqueous solubility [1] enables preparation of concentrated dosing solutions in saline or PBS without DMSO. This eliminates vehicle-related hemodynamic, behavioral, or toxicity artifacts that can compromise data interpretation.

Application
Selection Property
Validation Focus
CNS disease model studies
Brain-penetrant ROCK inhibition
Brain exposure verification in animal models; reported comparator endpoint context
Cardiovascular pharmacology research
Oral bioavailability profile
Exposure comparison across administration routes; reported vasodilation model context
ROCK-selective pathway studies
Kinase selectivity margin (ROCK vs PKA)
PKA off-target assessment at experimental concentrations
In vivo formulation research
Aqueous solubility profile
Vehicle compatibility testing; DMSO-free dosing validation

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